![molecular formula C7H2BrF5N4 B13523374 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine is a complex organic compound with the molecular formula C7H2BrF5N4 and a molecular weight of 317.0136 . This compound is notable for its unique structure, which includes a bromine atom, a pentafluoroethyl group, and a tetrazolo[1,5-a]pyridine ring system.
Preparation Methods
The synthesis of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine typically involves multiple steps, starting with the preparation of the tetrazolo[1,5-a]pyridine core. This core is then functionalized with a bromine atom and a pentafluoroethyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with other chemical species.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and pentafluoroethyl groups can interact with various biological molecules, potentially affecting their function. The tetrazolo[1,5-a]pyridine ring system may also play a role in the compound’s activity by interacting with specific pathways in biological systems .
Comparison with Similar Compounds
6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
- 6-Bromo-8-(1,1,2,2,2-trifluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
- 6-Bromo-8-(1,1,2,2,2-difluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine
These compounds share a similar core structure but differ in the number of fluorine atoms in the ethyl group. The presence of additional fluorine atoms in this compound may confer unique properties, such as increased stability or altered reactivity, making it distinct from its analogs .
Properties
Molecular Formula |
C7H2BrF5N4 |
|---|---|
Molecular Weight |
317.01 g/mol |
IUPAC Name |
6-bromo-8-(1,1,2,2,2-pentafluoroethyl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H2BrF5N4/c8-3-1-4(6(9,10)7(11,12)13)5-14-15-16-17(5)2-3/h1-2H |
InChI Key |
ZHAYSJMNOYOWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1Br)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


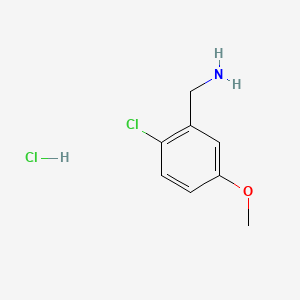
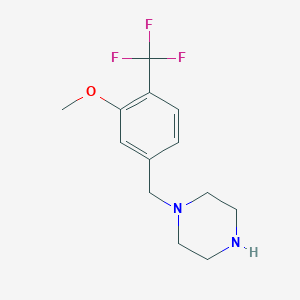
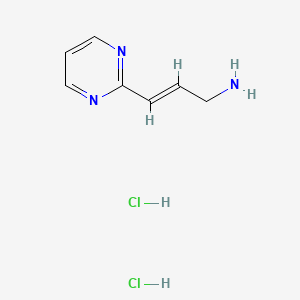
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)


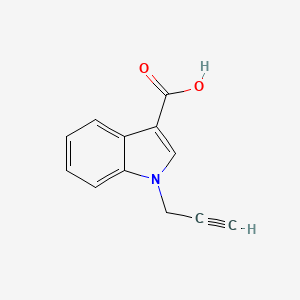
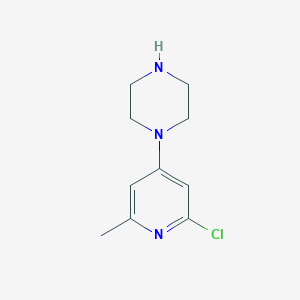

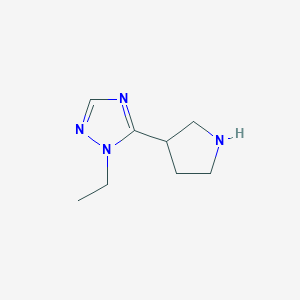
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
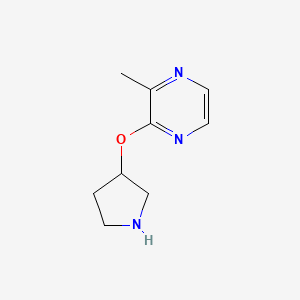
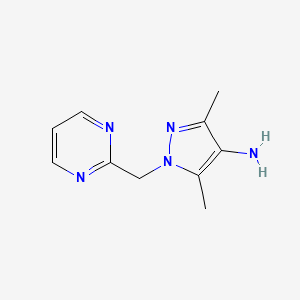
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
